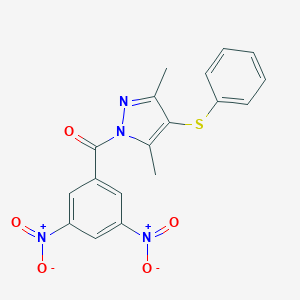![molecular formula C17H17NO2S B415678 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B415678.png)
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is fused with a phenoxy-ethylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 3,4-dimethylphenol with ethylene sulfide to form 2-(3,4-dimethylphenoxy)ethanethiol. This intermediate is then reacted with 2-aminobenzoic acid under dehydrating conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and microbial inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethylphenoxy)ethanol: A related compound with an ethanol group instead of the benzooxazole ring.
Uniqueness
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole stands out due to its unique combination of a benzooxazole ring and a phenoxy-ethylsulfanyl group.
Eigenschaften
Molekularformel |
C17H17NO2S |
|---|---|
Molekulargewicht |
299.4g/mol |
IUPAC-Name |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H17NO2S/c1-12-7-8-14(11-13(12)2)19-9-10-21-17-18-15-5-3-4-6-16(15)20-17/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
DYQYQOCDPWWERE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5-(4-bromo-2-thienyl)-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415595.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415596.png)
![3-[2-(cyanomethoxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415602.png)

![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B415606.png)



![N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B415611.png)


![N-(1-isopropyl-2-methylpropyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B415614.png)
![N-(3-Hydroxy-phenyl)-4-[5-(4-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyramide](/img/structure/B415615.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B415616.png)
